
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with the molecular formula C11H14FNO3. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxyethoxyethyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-fluoro-n-(2-(2-carboxyethoxy)ethyl)benzamide.
Reduction: Formation of 4-fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Fluoro-n-(2-(2-methoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-ethoxyethoxy)ethyl)benzamide
- 4-Fluoro-n-(2-(2-hydroxypropoxy)ethyl)benzamide
Uniqueness
4-Fluoro-n-(2-(2-hydroxyethoxy)ethyl)benzamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where hydrogen bonding and hydrophilicity are important .
特性
分子式 |
C11H14FNO3 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC名 |
4-fluoro-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C11H14FNO3/c12-10-3-1-9(2-4-10)11(15)13-5-7-16-8-6-14/h1-4,14H,5-8H2,(H,13,15) |
InChIキー |
DRICXHLVFGRONW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCOCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


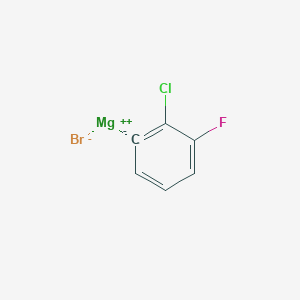
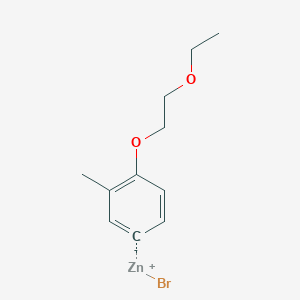
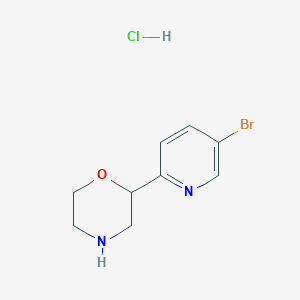
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
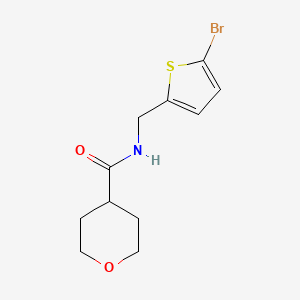
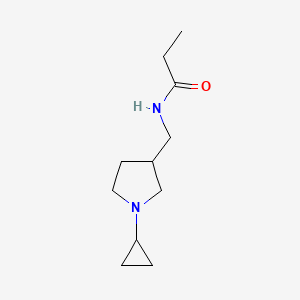
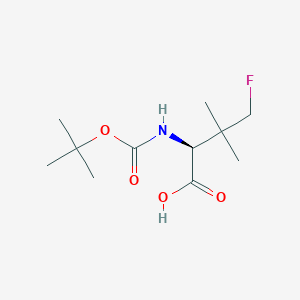
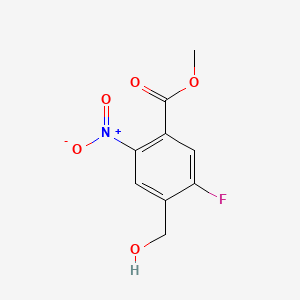

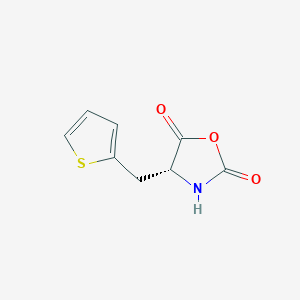
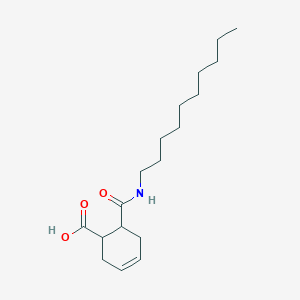
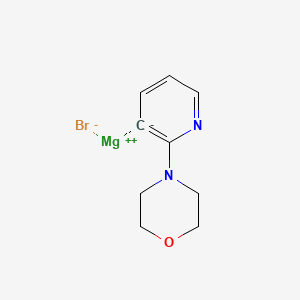
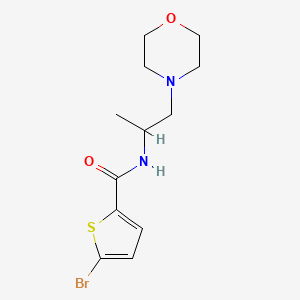
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
